{[4-(Butan-2-yl)phenyl]amino}(oxo)acetic acid
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Overview
Description
{[4-(Butan-2-yl)phenyl]amino}(oxo)acetic acid is an organic compound characterized by the presence of a phenyl ring substituted with a butan-2-yl group and an amino group, which is further connected to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Butan-2-yl)phenyl]amino}(oxo)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-(Butan-2-yl)aniline with oxoacetic acid under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[4-(Butan-2-yl)phenyl]amino}(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
{[4-(Butan-2-yl)phenyl]amino}(oxo)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-(Butan-2-yl)phenyl]amino}(oxo)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved typically include binding to the active site of the target protein, leading to changes in its activity or function.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar in structure but lacks the butan-2-yl and amino groups.
4-Aminophenylacetic acid: Contains an amino group but lacks the butan-2-yl group.
4-(Butan-2-yl)aniline: Contains the butan-2-yl group but lacks the oxoacetic acid moiety.
Uniqueness
{[4-(Butan-2-yl)phenyl]amino}(oxo)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(4-butan-2-ylanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C12H15NO3/c1-3-8(2)9-4-6-10(7-5-9)13-11(14)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
LJTGMRFXTVRJOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(=O)O |
Origin of Product |
United States |
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